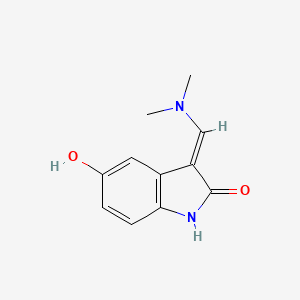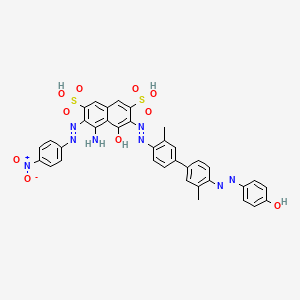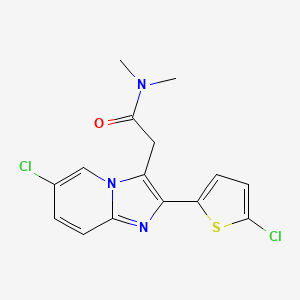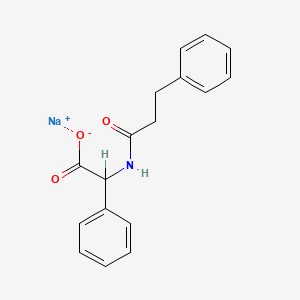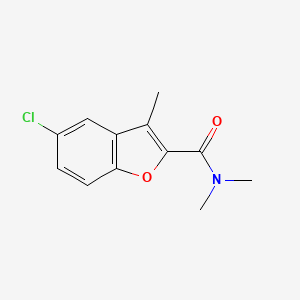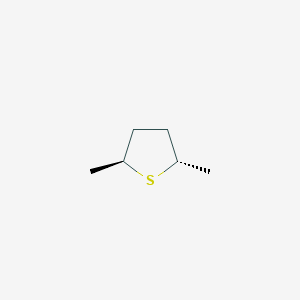
(2S,5S)-2,5-Dimethylthiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2,5-Dimethylthiolane is an organic compound belonging to the class of thiolanes, which are five-membered sulfur-containing heterocycles. This compound is characterized by the presence of two methyl groups attached to the second and fifth carbon atoms in the thiolane ring, giving it a unique stereochemistry. The compound’s structure and stereochemistry make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von (2S,5S)-2,5-Dimethylthiolan beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode umfasst die Reaktion von 2,5-Dimethyl-1,4-dithian mit einem geeigneten Oxidationsmittel, um den Thiolanring zu bilden. Die Reaktionsbedingungen erfordern oft eine kontrollierte Temperatur und das Vorhandensein eines Katalysators, um sicherzustellen, dass die gewünschte Stereochemie erreicht wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von (2S,5S)-2,5-Dimethylthiolan kann die großtechnische Synthese unter Verwendung ähnlicher Cyclisierungsreaktionen umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und verwendet häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (2S,5S)-2,5-Dimethylthiolan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Das Schwefelatom im Thiolanring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Thiolanring in stärker reduzierte schwefelhaltige Verbindungen umwandeln.
Substitution: Die Methylgruppen und das Schwefelatom können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden oft verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Reduzierte Thiolan-Derivate.
Substitution: Verschiedene substituierte Thiolane, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2,5-Dimethylthiolan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als chirales Hilfsmittel in der asymmetrischen Synthese verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Untersuchungsobjekt beim Verständnis schwefelhaltiger Biomoleküle.
Medizin: Die Forschung läuft, um sein Potenzial als Therapeutikum aufgrund seiner einzigartigen chemischen Eigenschaften zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese verschiedener Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Mechanismus, durch den (2S,5S)-2,5-Dimethylthiolan seine Wirkungen ausübt, beruht hauptsächlich auf seiner Wechselwirkung mit biologischen Molekülen. Das Schwefelatom im Thiolanring kann starke Bindungen mit verschiedenen Biomolekülen eingehen und deren Struktur und Funktion beeinflussen. Diese Wechselwirkung kann molekulare Ziele und Signalwege beeinflussen, was zu potenziellen therapeutischen Wirkungen führt.
Ähnliche Verbindungen:
(2S,5S)-2,5-Dimethylthiolan: Unikat durch seine spezifische Stereochemie und das Vorhandensein von zwei Methylgruppen.
(2S,5S)-2,5-Dimethylpyrrolidin: Ähnliche Struktur, aber mit einem Stickstoffatom anstelle von Schwefel.
(2S,5S)-2,5-Dimethylfuran: Ähnliche Struktur, aber mit einem Sauerstoffatom anstelle von Schwefel.
Einzigartigkeit: (2S,5S)-2,5-Dimethylthiolan ist aufgrund des Vorhandenseins von Schwefel in seiner Ringstruktur einzigartig, was im Vergleich zu seinen Sauerstoff- und Stickstoffanalogen besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen.
Wirkmechanismus
The mechanism by which (2S,5S)-2,5-Dimethylthiolane exerts its effects is primarily through its interactions with biological molecules. The sulfur atom in the thiolane ring can form strong bonds with various biomolecules, influencing their structure and function. This interaction can affect molecular targets and pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(2S,5S)-2,5-Dimethylthiolane: Unique due to its specific stereochemistry and the presence of two methyl groups.
(2S,5S)-2,5-Dimethylpyrrolidine: Similar structure but with a nitrogen atom instead of sulfur.
(2S,5S)-2,5-Dimethylfuran: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness: this compound is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
359460-14-3 |
|---|---|
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
(2S,5S)-2,5-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
IBKCTZVPGMUZGZ-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](S1)C |
Kanonische SMILES |
CC1CCC(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
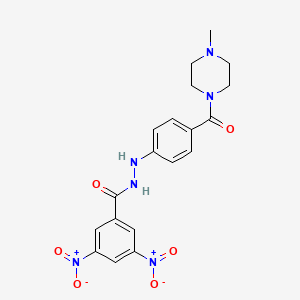

![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
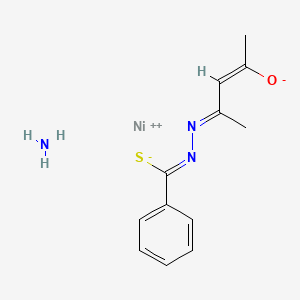
![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)
